4-Chloro-3'-trifluoromethyl-biphenyl-2-ylamine
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Overview
Description
4-Chloro-3’-trifluoromethyl-biphenyl-2-ylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 3’-position on the biphenyl structure, along with an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3’-trifluoromethyl-biphenyl-2-ylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3’-trifluoromethyl-biphenyl-2-ylamine may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’-trifluoromethyl-biphenyl-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, nitroso compounds, and nitro compounds. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-Chloro-3’-trifluoromethyl-biphenyl-2-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Chloro-3’-trifluoromethyl-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4’-fluoro-2-(trifluoromethyl)biphenyl
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzylamine
Uniqueness
4-Chloro-3’-trifluoromethyl-biphenyl-2-ylamine is unique due to the specific combination of functional groups on the biphenyl structureAdditionally, the amine group provides a site for further functionalization, making it a versatile compound for various synthetic and research purposes .
Properties
Molecular Formula |
C13H9ClF3N |
---|---|
Molecular Weight |
271.66 g/mol |
IUPAC Name |
5-chloro-2-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H9ClF3N/c14-10-4-5-11(12(18)7-10)8-2-1-3-9(6-8)13(15,16)17/h1-7H,18H2 |
InChI Key |
FBBHZDTYDMNPTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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